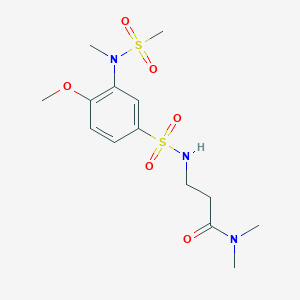
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride” are not available, similar compounds have been synthesized through various methods, such as cyclization of 1,2-diamine derivatives with sulfonium salts , or through a series of reactions involving cyclohexanone and 2-chlorophenyl magnesium bromide .Applications De Recherche Scientifique
- Mycobacterium tuberculosis Treatment : 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are commonly used for treating Mycobacterium tuberculosis infections .
- Pyrazoline Synthesis : It plays a role in pyrazoline synthesis, a class of compounds with diverse biological activities .
- 2-Pyridone Synthesis : Due to its versatile applications in biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds is an important research field. 2-Chlorophenylhydrazine hydrochloride can be involved in the synthesis of such heterocycles .
- 1,3,5-Trisubstituted-1H-Pyrazoles : This compound can be used as a starting material for the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which exhibit diverse biological activities. The synthesis involves cyclocondensation reactions using α,β-unsaturated aldehydes/ketones and substituted phenylhydrazine, with vitamin B1 as a catalyst .
- N-Azepan-2-ylidene-N’-(2-Chloro-phenyl)-Hydrazine : When heated with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, 2-chlorophenylhydrazine hydrochloride can yield this intriguing compound, which may have further applications in organic synthesis .
- Intrinsic Resistance Mechanisms : Researchers use this compound to investigate the intrinsic resistance mechanisms of bacteria, particularly Mycobacterium smegmatis, providing insights into drug resistance and potential therapeutic strategies .
Antimicrobial Research
Heterocyclic Chemistry
Medicinal Chemistry
Organic Synthesis
Chemical Biology
Materials Science
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13;/h3-6,10,14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBZNBUUBUOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)

![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)


![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)